Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate
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Overview
Description
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloromethyl-1,3-thiazole with ethyl 2-methylpropanoate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Material Science: Thiazole-based compounds are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Benzothiazole: Exhibits anticancer and antifungal activities.
This compound’s unique combination of a chloromethyl group and an ester functionality distinguishes it from other thiazole derivatives, potentially offering unique reactivity and applications.
Properties
Molecular Formula |
C10H14ClNO2S |
---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
ethyl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate |
InChI |
InChI=1S/C10H14ClNO2S/c1-4-14-9(13)10(2,3)8-12-7(5-11)6-15-8/h6H,4-5H2,1-3H3 |
InChI Key |
GMXNVTITMYMKTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=NC(=CS1)CCl |
Origin of Product |
United States |
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